N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenyl)acetamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl ring substituted with methoxy and morpholinyl groups, as well as an acetamide group linked to a 3-methylphenyl moiety. Its intricate structure suggests a range of chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxyphenylacetic acid and morpholine.
Reaction Steps:
The carboxylic acid group of 4-methoxyphenylacetic acid is first converted to an acid chloride using thionyl chloride (SOCl₂).
The acid chloride is then reacted with morpholine to form the corresponding amide.
The resulting amide is further reacted with 3-methylbenzoyl chloride to yield the final product.
Industrial Production Methods: Large-scale synthesis may involve continuous flow reactors to ensure consistent quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Substitution: The morpholinyl group can participate in nucleophilic substitution reactions.
Acetylation: The amine group can be acetylated using acetic anhydride.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration.
Reduction: Tin (Sn) and hydrochloric acid (HCl) for nitro reduction.
Substitution: Alkyl halides and strong bases for nucleophilic substitution.
Acetylation: Acetic anhydride and pyridine.
Major Products Formed:
Nitro Compounds: Resulting from nitration reactions.
Amines: Resulting from reduction of nitro groups.
Substituted Morpholines: Resulting from nucleophilic substitution reactions.
Acetylated Amines: Resulting from acetylation reactions.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Studied for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory processes.
Pathways Involved: The compound could modulate signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide: Similar structure but lacks the 3-methylphenyl group.
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness:
The presence of the 3-methylphenyl group in N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenyl)acetamide provides unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17-4-3-5-18(14-17)15-22(25)23-16-21(24-10-12-27-13-11-24)19-6-8-20(26-2)9-7-19/h3-9,14,21H,10-13,15-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWRQCGMVXSYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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